molecular formula C8H4F3N B147653 3-(Trifluoromethyl)benzonitrile CAS No. 368-77-4

3-(Trifluoromethyl)benzonitrile

Cat. No. B147653
CAS RN: 368-77-4
M. Wt: 171.12 g/mol
InChI Key: OGOBINRVCUWLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04788206

Procedure details

To a stirred solution of n-butyl lithium in hexane (1.6M; 100 mL) at -78° C. under argon, was added dropwise a solution of 3-bromobenzotrifluoride (36 g) in dry ether (75 mL) over 15 minutes. After the addition was complete, the solution was stirred at -78° C. for 45 minutes, then a solution of alpha,alpha,alpha-trifluoro-m-toluonitrile (25.7 g) in dry ether was added over 20 minutes. The deep red mixture was allowed to react at -78° C. for 30 minutes, then immediately after the cooling bath was removed 6N hydrochloric acid (100 mL) was added in a rapid stream. The reaction mixture decolorized and a dense precipitate formed as the reaction temperature rose rapidly to 0°-5° C. Water (200 mL) and ether (200 mL) were added, and the reaction was warmed to 35° C. and was stirred at that temperature until the precipitate dissolved (2 hours). After the reaction was cooled, the layers were separated and the aqueous phase was washed with ether (200 mL). The organic extracts were washed in turn with saturated sodium bicarbonate, then were combined, dried (MgSO4) and evaporated. The solid residue was dissolved in hot hexane (200 mL) and the mixture was left at 0°-5° C. overnight. The resulting colorless crystalline material was filtered, washed with hexane and dried to give 43.9 g of 3,3'-bis(trifluoromethyl)benzophenone mp 98.5°-99.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:11][CH:12]=1.[F:17][C:18]([F:28])([F:27])[C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]#N)[CH:20]=1.[OH2:29]>CCCCCC.CCOCC>[F:17][C:18]([F:28])([F:27])[C:19]1[CH:20]=[C:21]([CH:22]=[CH:23][CH:24]=1)[C:25]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1)=[O:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
36 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
25.7 g
Type
reactant
Smiles
FC(C1=CC(=CC=C1)C#N)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at -78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to react at -78° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
immediately after the cooling bath was removed 6N hydrochloric acid (100 mL)
ADDITION
Type
ADDITION
Details
was added in a rapid stream
CUSTOM
Type
CUSTOM
Details
a dense precipitate formed as the reaction temperature
CUSTOM
Type
CUSTOM
Details
rose rapidly to 0°-5° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 35° C.
STIRRING
Type
STIRRING
Details
was stirred at that temperature until the precipitate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved (2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction was cooled
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the aqueous phase was washed with ether (200 mL)
WASH
Type
WASH
Details
The organic extracts were washed in turn with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in hot hexane (200 mL)
WAIT
Type
WAIT
Details
the mixture was left at 0°-5° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting colorless crystalline material was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(C=1C=C(C(=O)C2=CC(=CC=C2)C(F)(F)F)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 43.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.